molecular formula C19H18N2O3S B12394919 hCA IX-IN-1

hCA IX-IN-1

Cat. No.: B12394919
M. Wt: 354.4 g/mol
InChI Key: SJWNOQILXJWPSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCA IX-IN-1 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

hCA IX-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

hCA IX-IN-1 has a wide range of scientific research applications:

Mechanism of Action

hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hCA IX-IN-1 is unique due to its high selectivity and potency against carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumors. This selectivity reduces the likelihood of side effects associated with the inhibition of other carbonic anhydrase isoforms .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide

InChI

InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24)

InChI Key

SJWNOQILXJWPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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